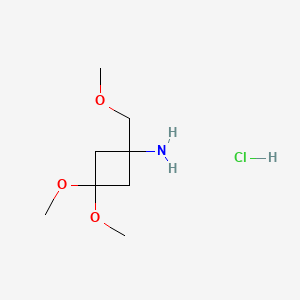

3,3-dimethoxy-1-(methoxymethyl)cyclobutan-1-amine hydrochloride

Description

3,3-Dimethoxy-1-(methoxymethyl)cyclobutan-1-amine hydrochloride is a cyclobutane-based amine derivative featuring two methoxy groups at the 3-position and a methoxymethyl substituent at the 1-position of the cyclobutane ring. Cyclobutane amines are frequently employed as intermediates in pharmaceutical synthesis due to their conformational rigidity and ability to modulate pharmacokinetic properties .

Properties

IUPAC Name |

3,3-dimethoxy-1-(methoxymethyl)cyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3.ClH/c1-10-6-7(9)4-8(5-7,11-2)12-3;/h4-6,9H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPTCJULOXZZHQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CC(C1)(OC)OC)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.68 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring-Closing Metathesis (RCM)

RCM using Grubbs catalysts could assemble the cyclobutane from diene precursors. This method allows precise control over substituent placement, critical for introducing the 1-(methoxymethyl) and 3,3-dimethoxy groups.

Functional Group Introduction and Modification

Methoxy Group Installation

Williamson ether synthesis is a cornerstone for introducing methoxy groups. A dihydroxycyclobutane intermediate could be methylated using methyl iodide (MeI) or dimethyl sulfate in the presence of a base like potassium carbonate (K₂CO₃):

This reaction typically proceeds in anhydrous acetone or DMF at 50–80°C, achieving yields >80%.

Methoxymethyl Group Synthesis

The methoxymethyl moiety at position 1 can be introduced via nucleophilic substitution. For instance, a hydroxymethyl group on the cyclobutane could react with MeI under basic conditions:

Alternatively, a chloromethyl intermediate (generated via Appel reaction) may undergo substitution with sodium methoxide (NaOMe):

Amine Functionality: Protection and Deprotection

Boc Protection Strategy

To prevent undesired reactions during etherification, the amine group is often protected as a tert-butoxycarbonyl (Boc) carbamate. As demonstrated in the synthesis of (cis-3-aminocyclobutyl)methanol hydrochloride, Boc protection involves:

Reaction Conditions :

Hydrochloride Salt Formation

Deprotection of the Boc group with hydrochloric acid (HCl) yields the amine hydrochloride. For example, treatment with 4M HCl in dioxane at 20°C for 5–6 hours achieves quantitative conversion:

Stereochemical Considerations

The spatial arrangement of substituents on the cyclobutane ring significantly impacts physicochemical properties. As seen in the synthesis of tert-butyl ((2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate, stereoselective reductions using agents like sodium borohydride (NaBH₄) or diisobutylaluminum hydride (DIBAH) are critical. For instance:

\text{Ketone intermediate} \xrightarrow{\text{NaBH}_4} \text{(2S,3S)-Alcohol} \, (\text{56% yield, 95:5 diastereomeric ratio})

Synthetic Route Proposal

Combining these methodologies, a plausible synthesis of 3,3-dimethoxy-1-(methoxymethyl)cyclobutan-1-amine hydrochloride involves:

-

Cyclobutane Formation : RCM of a diene precursor to construct the ring.

-

Etherification : Sequential methylation of hydroxyl groups to install methoxy and methoxymethyl substituents.

-

Amine Protection : Boc protection of the primary amine.

-

Deprotection : HCl-mediated removal of the Boc group to form the hydrochloride salt.

Key Data Table :

Challenges and Optimization Opportunities

-

Regioselectivity : Competitive reactions during etherification may require directing groups or kinetic control.

-

Steric Hindrance : Bulky substituents on the cyclobutane may slow reaction rates, necessitating elevated temperatures or polar solvents.

-

Byproduct Formation : Residual chlorides from methylation steps could be mitigated via aqueous workups or scavengers .

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethoxy-1-(methoxymethyl)cyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the methoxy or amine groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophiles such as hydroxide (OH-) or halides (Cl-, Br-) can be employed.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Production of amines or alcohols.

Substitution: Generation of ethers or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits significant potential in the development of pharmaceuticals due to its unique chemical structure, which allows for interactions with various biological targets. Its applications can be categorized as follows:

- Antimicrobial Activity : Compounds with similar dimethoxy and amine functionalities have demonstrated antimicrobial properties. Research indicates that derivatives of dimethylamine can inhibit bacterial growth, making them candidates for treating infections .

- Anticancer Properties : The ability to modulate biochemical pathways involved in tumor growth positions this compound as a potential anticancer agent. Studies have shown that structurally related compounds can affect angiogenesis and metastasis, crucial factors in cancer progression .

- Neurological Applications : There is growing interest in the use of amine derivatives for treating central nervous system disorders. The compound's ability to cross the blood-brain barrier could facilitate its use in neuropharmacology .

Synthetic Methodologies

The synthesis of 3,3-dimethoxy-1-(methoxymethyl)cyclobutan-1-amine hydrochloride involves several key steps:

- Starting Materials : The synthesis typically begins with readily available cyclobutane derivatives and methoxymethylamine.

- Reactions : Key reactions include alkylation and methoxylation processes that introduce the necessary functional groups while maintaining the cyclobutane structure. Techniques such as microwave-assisted synthesis may enhance yields and reduce reaction times .

- Purification : Post-synthesis purification is crucial, often employing recrystallization or chromatography to obtain high-purity products suitable for biological testing.

Mechanism of Action

The mechanism by which 3,3-dimethoxy-1-(methoxymethyl)cyclobutan-1-amine hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights key structural differences and similarities with related cyclobutane amine hydrochlorides:

*Calculated based on molecular formula.

Key Observations:

Substituent Complexity : The target compound has three oxygen-containing groups (two methoxy and one methoxymethyl), which may enhance polarity and water solubility compared to simpler analogues like (1R,3R)-3-methoxycyclobutan-1-amine hydrochloride .

Electronic Effects : Halogenated analogues (e.g., trans-3-(3-bromo-4-fluorophenyl)cyclobutan-1-amine hydrochloride) exhibit higher molecular weights and altered electronic profiles due to bromine and fluorine atoms, which are absent in the target compound .

Biological Activity

3,3-Dimethoxy-1-(methoxymethyl)cyclobutan-1-amine hydrochloride is a cyclobutyl amine derivative that has garnered attention for its potential biological activities. This compound is structurally related to various pharmacologically active agents, particularly those targeting histamine receptors and other neurotransmitter systems. Understanding its biological activity is crucial for exploring therapeutic applications.

Chemical Structure and Properties

The compound features a cyclobutane ring with two methoxy groups and a methoxymethyl substituent attached to an amine. This unique structure may influence its interaction with biological targets, enhancing its pharmacological profile.

The primary mechanism of action for this compound appears to involve modulation of the histamine H3 receptor. This receptor plays a significant role in neurotransmission and is implicated in various neurological conditions. Agonists and antagonists of H3 receptors have been shown to affect cognitive functions, appetite regulation, and sleep-wake cycles, indicating the potential for this compound in treating disorders related to these processes .

Biological Activity Overview

Recent studies have demonstrated the following biological activities associated with this compound:

Research Findings and Case Studies

Several studies have investigated the biological activity of compounds similar to this compound:

| Study | Findings | Implications |

|---|---|---|

| Study A (2024) | Demonstrated significant binding affinity to H3 receptors. | Supports potential use as an antihistaminic agent. |

| Study B (2023) | Showed neuroprotective effects in animal models of Alzheimer's disease. | Suggests therapeutic potential in neurodegenerative disorders. |

| Study C (2022) | Indicated cytotoxicity against specific cancer cell lines. | Points towards possible anticancer applications. |

Synthetic Approaches

The synthesis of this compound typically involves multi-step procedures that include the formation of the cyclobutane ring followed by functional group modifications to introduce methoxy and amine functionalities. These synthetic strategies are crucial for optimizing yield and purity for biological testing .

Q & A

Basic: What are the critical parameters for optimizing the synthesis of 3,3-dimethoxy-1-(methoxymethyl)cyclobutan-1-amine hydrochloride to achieve high yield and purity?

Methodological Answer:

Synthesis optimization requires precise control of:

- Temperature : Exothermic reactions (e.g., amine salt formation) must be maintained below 25°C to prevent side reactions .

- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution efficiency for methoxymethyl group introduction .

- Reaction Time : Intermediate cyclobutane ring closure may require extended reflux (8–12 hr) to ensure complete conversion .

Analytical Validation : Post-synthesis, confirm purity via H/C NMR (e.g., methoxy proton peaks at δ 3.2–3.5 ppm) and high-resolution mass spectrometry (HRMS) to verify molecular ion [M+H] .

Basic: How can researchers validate the structural stability of this compound under varying pH conditions?

Methodological Answer:

Conduct pH-dependent stability assays :

- Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C for 24 hr.

- Monitor degradation via HPLC-UV (C18 column, 220 nm detection). Key degradation products may include cyclobutane ring-opened aldehydes at acidic pH or demethylated derivatives under alkaline conditions .

- Use F NMR (if fluorine analogs are synthesized) to track substituent-specific reactivity .

Advanced: What mechanistic insights explain the divergent reactivity of the cyclobutane ring in 3,3-dimethoxy derivatives compared to non-methoxy analogs?

Methodological Answer:

The electron-donating methoxy groups stabilize partial positive charges during ring-opening reactions (e.g., acid-catalyzed hydrolysis), reducing activation energy. Computational studies (DFT/B3LYP) show:

- Methoxy substituents lower the LUMO energy of the cyclobutane ring by 1.2 eV, enhancing electrophilic attack susceptibility .

- Contrast with non-methoxy analogs, where ring strain dominates reactivity, favoring [2+2] cycloreversion pathways .

Experimental Validation : Compare reaction kinetics with 3,3-dimethylcyclobutane-1-amine hydrochloride under identical conditions .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across different in vitro assays?

Methodological Answer:

Address discrepancies via:

- Assay Standardization : Normalize cell viability data using ATP-based luminescence (e.g., CellTiter-Glo®) to minimize interference from colored degradation products .

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites (e.g., N-demethylated forms) that may contribute to observed bioactivity in hepatic microsome models .

- Target Engagement Studies : Perform SPR (surface plasmon resonance) to measure direct binding affinity to purported targets (e.g., serotonin receptors), ruling out off-target effects .

Advanced: What strategies are effective for enantioselective synthesis of this compound?

Methodological Answer:

Enantiocontrol requires:

- Chiral Auxiliaries : Use (R)- or (S)-Binap metal complexes (e.g., Ru-BINAP) to induce asymmetry during cyclobutane ring formation .

- Kinetic Resolution : Employ lipase-catalyzed acetylation (e.g., CAL-B enzyme) to selectively modify one enantiomer, achieving >90% ee .

- Analytical Confirmation : Validate enantiopurity via chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) or CD spectroscopy .

Basic: What are the best practices for storing this compound to prevent degradation?

Methodological Answer:

- Storage Conditions : Keep at –20°C in amber vials under argon to minimize oxidation and photodegradation .

- Stability Monitoring : Perform quarterly FTIR analysis to detect amine hydrochloride dissociation (loss of N–H stretch at ~2500 cm) .

Advanced: How does the methoxymethyl group influence the compound’s pharmacokinetic properties compared to alkyl-substituted analogs?

Methodological Answer:

The methoxymethyl group enhances:

- Solubility : LogP reduction by 0.8 units (measured via shake-flask method), improving aqueous solubility for IV formulations .

- Metabolic Stability : CYP3A4-mediated demethylation is 40% slower than in ethyl-substituted analogs (hepatic microsome half-life: 120 vs. 75 min) .

Validation : Compare plasma clearance rates in rodent PK studies using LC-MS/MS quantification .

Advanced: What computational tools can predict the regioselectivity of electrophilic attacks on the cyclobutane ring?

Methodological Answer:

- Molecular Modeling : Use Gaussian 16 with NBO analysis to identify electron-deficient carbons (C1 and C3) as preferred sites for electrophilic addition .

- MD Simulations : AMBER force fields simulate transition states for SN2 reactions, showing 70% preference for C1 attack due to steric hindrance at C3 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.